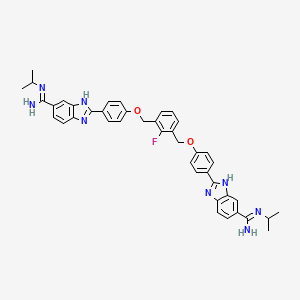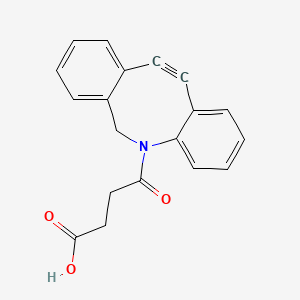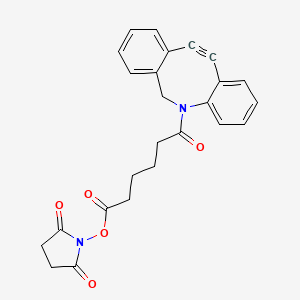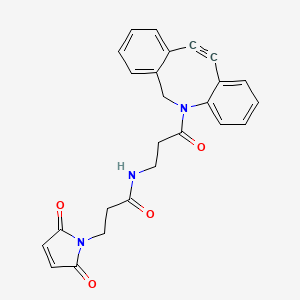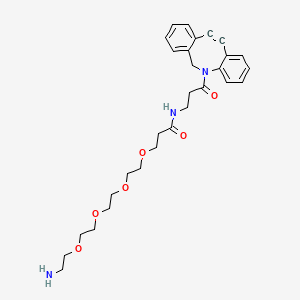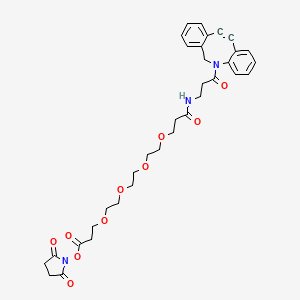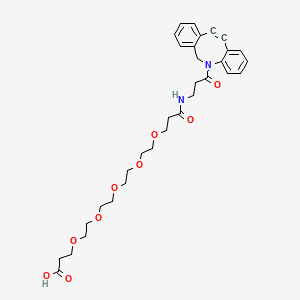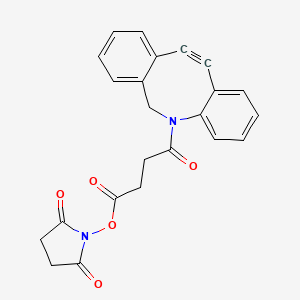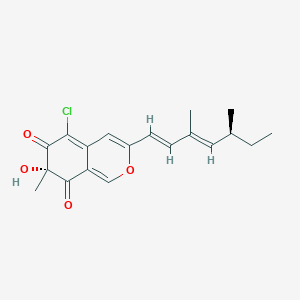
Deacetylsclerotiorin, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
deacetylsclerotiorin is a new chloroazaphilones produced by the fungus Bartalinia robillardoides strain LF550.
Wissenschaftliche Forschungsanwendungen
Role in Cell-Cycle Progression and Differentiation
Research indicates that lysine deacetylases, which are inhibited by compounds like deacetylsclerotiorin, play a significant role in cell-cycle progression and differentiation. This is particularly relevant in cancer research, where inhibiting these enzymes can lead to cellular growth arrest and apoptosis (Schölz et al., 2015).
Impact on Inflammation and Immunity
Histone deacetylases, targeted by deacetylsclerotiorin, are crucial in regulating inflammation and immune responses. These enzymes remove acetyl groups from lysine residues of proteins, influencing cellular processes and immune pathways, which can be therapeutic in inflammatory diseases but may exacerbate conditions like atherosclerosis (Shakespear et al., 2011).
Therapeutic Potential in Heart Diseases
Deacetylsclerotiorin's inhibition of histone deacetylases has shown promise in preclinical models of heart failure. The modulation of protein acetylation by these inhibitors indicates potential therapeutic applications in treating heart diseases (McKinsey, 2012).
Role in Gene Expression and Cancer Therapy
Histone deacetylases are involved in the regulation of eukaryotic gene expression and chromatin conformation. Inhibitors like deacetylsclerotiorin can impact gene expression and are being explored for their anti-tumor effects in various cancers (Cress & Seto, 2000).
Epigenetic Regulation and Anticancer Activities
Deacetylsclerotiorin, by inhibiting histone deacetylases, plays a significant role in epigenetic regulation. This is particularly important in cancer research, as it can reverse aberrant epigenetic changes associated with cancer, offering a novel strategy for anticancer therapy (Bolden et al., 2006).
Mitochondrial Metabolism and Longevity
Inhibition of deacetylases like SIRT3, which could be achieved by compounds similar to deacetylsclerotiorin, has been found important for mitochondrial metabolism. This regulation plays a role in cell survival and longevity, with implications in various diseases (Cimen et al., 2010).
Therapeutic Applications in Central Nervous System Disorders
Histone deacetylase inhibitors, including deacetylsclerotiorin, have potential therapeutic applications in treating various brain disorders. They can restore transcriptional balance, modulate cytoskeletal function, and enhance protein degradation pathways, beneficial in diseases like Huntington's and multiple sclerosis (Kazantsev & Thompson, 2008).
Eigenschaften
CAS-Nummer |
61248-35-9 |
|---|---|
Produktname |
Deacetylsclerotiorin, (-)- |
Molekularformel |
C19H21ClO4 |
Molekulargewicht |
348.82 |
IUPAC-Name |
(7S)-5-Chloro-3-((1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl)-7-hydroxy-7-methyl-isochromene-6,8-dione |
InChI |
InChI=1S/C19H21ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,23H,5H2,1-4H3/b7-6+,12-8+/t11-,19-/m0/s1 |
InChI-Schlüssel |
SBUBEONHXLXYBK-ZFMXKZNFSA-N |
SMILES |
O=C([C@]1(O)C)C(Cl)=C2C=C(/C=C/C(C)=C/[C@@H](C)CC)OC=C2C1=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Deacetylsclerotiorin, (-)-; (-)-Deacetylsclerotiorin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




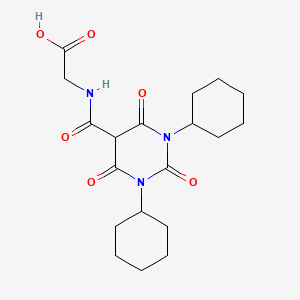
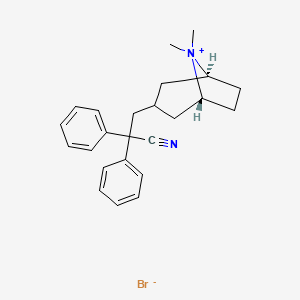
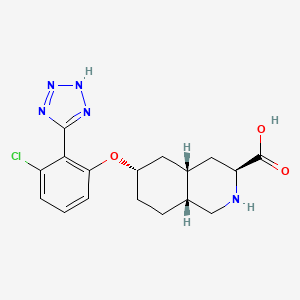
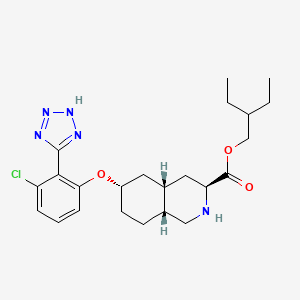
![[3-Nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B606948.png)
